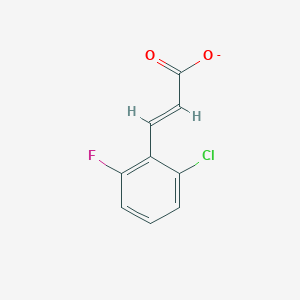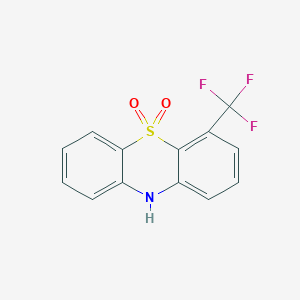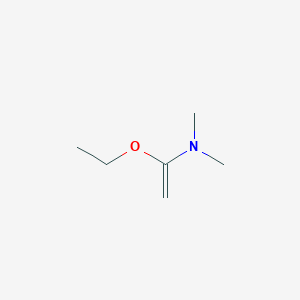
Ethenamine, 1-ethoxy-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenamine, 1-ethoxy-N,N-dimethyl- is an organic compound with the molecular formula C6H13NO. It is a derivative of ethenamine, characterized by the presence of an ethoxy group and two N,N-dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, 1-ethoxy-N,N-dimethyl- typically involves the reaction of N,N-dimethylamine with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Ethenamine, 1-ethoxy-N,N-dimethyl- involves large-scale reactors and continuous flow processes. The raw materials, N,N-dimethylamine and ethyl vinyl ether, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified using distillation or other separation techniques to remove any impurities and obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenamine, 1-ethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethoxy and N,N-dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of catalysts or under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or ethers.
Applications De Recherche Scientifique
Ethenamine, 1-ethoxy-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anesthetic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for use as a solvent, intermediate, or additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethenamine, 1-ethoxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler amine with similar structural features but lacking the ethoxy group.
Methanamine, N-ethyl-N-methyl-: Another related compound with different substituents on the nitrogen atom.
N,N-Dimethylethylamine: Similar in structure but with different alkyl groups attached to the nitrogen.
Uniqueness
Ethenamine, 1-ethoxy-N,N-dimethyl- is unique due to the presence of both the ethoxy and N,N-dimethyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and contribute to its versatility and reactivity in various applications.
Propriétés
Numéro CAS |
816-65-9 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-ethoxy-N,N-dimethylethenamine |
InChI |
InChI=1S/C6H13NO/c1-5-8-6(2)7(3)4/h2,5H2,1,3-4H3 |
Clé InChI |
BQGJNCWENLLBSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
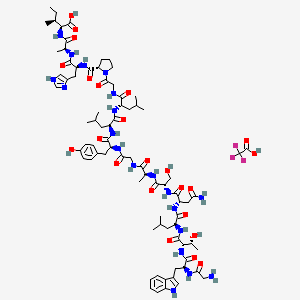
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
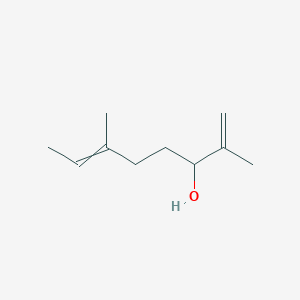
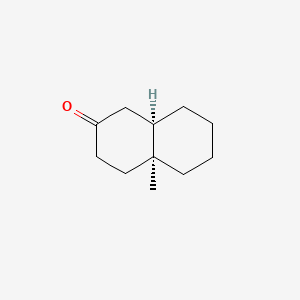
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

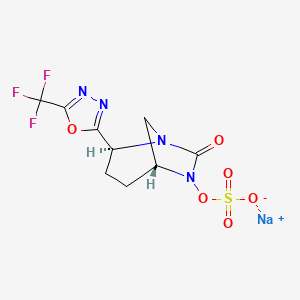

![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
